![molecular formula C14H17ClN4S B5719544 N-(3-chloro-2-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5719544.png)
N-(3-chloro-2-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea, commonly known as CMET, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CMET belongs to the class of thiourea derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用機序
The exact mechanism of action of CMET is not fully understood. However, several studies have suggested that CMET exerts its biological activity through the inhibition of various enzymes and signaling pathways. CMET has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs has been shown to suppress tumor growth and metastasis.
CMET has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immunity. Inhibition of NF-κB has been shown to suppress the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and physiological effects:
CMET has been shown to exhibit several biochemical and physiological effects. CMET has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways. CMET has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase.
CMET has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. CMET has also been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of CMET is its broad-spectrum activity against cancer cells, inflammatory diseases, and microbial infections. CMET has also been shown to exhibit low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
However, one of the limitations of CMET is its poor solubility in aqueous solutions, which may limit its bioavailability. In addition, the exact mechanism of action of CMET is not fully understood, which may hinder its further development as a therapeutic agent.
将来の方向性
There are several future directions for the development of CMET as a therapeutic agent. One of the directions is to improve its solubility and bioavailability by developing novel formulations or prodrugs. Another direction is to elucidate the exact mechanism of action of CMET, which may lead to the development of more potent and selective analogs.
Furthermore, the potential application of CMET in combination therapy with other anticancer or anti-inflammatory agents should be explored. Finally, the therapeutic potential of CMET in other diseases, such as neurodegenerative diseases and cardiovascular diseases, should be investigated.
Conclusion:
In conclusion, CMET is a promising synthetic compound that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. CMET has been extensively studied for its potential therapeutic applications, and several studies have shown its efficacy in animal models. However, further research is needed to fully elucidate the mechanism of action and to develop more potent and selective analogs.
合成法
The synthesis of CMET involves the reaction of 3-chloro-2-methylbenzoyl isothiocyanate with 1-ethyl-4-amino-1H-pyrazole in the presence of a base. The resulting product is then treated with formaldehyde to obtain CMET. The overall synthesis method is shown in the following reaction scheme:
科学的研究の応用
CMET has been extensively studied for its potential therapeutic applications. One of the most promising applications of CMET is in the treatment of cancer. Several studies have shown that CMET exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. CMET has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its antitumor activity, CMET has also been shown to exhibit anti-inflammatory and antimicrobial properties. CMET has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. CMET has also been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(1-ethylpyrazol-4-yl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4S/c1-3-19-9-11(8-17-19)7-16-14(20)18-13-6-4-5-12(15)10(13)2/h4-6,8-9H,3,7H2,1-2H3,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFMVPSCMABSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=S)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-2-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

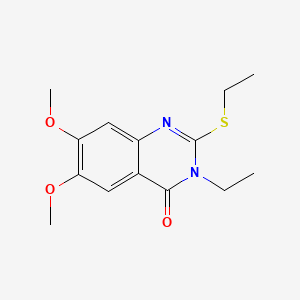
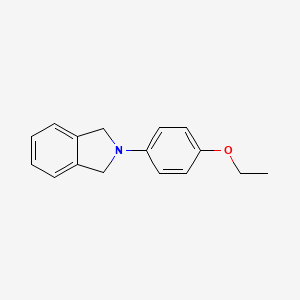
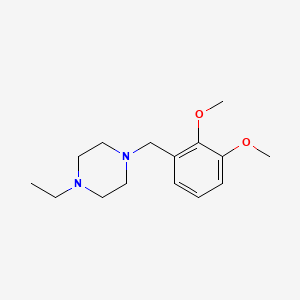
![6-methyl-5-phenyl-4-[(2-phenylethyl)amino]-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5719491.png)
![N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide](/img/structure/B5719507.png)
![methyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5719510.png)
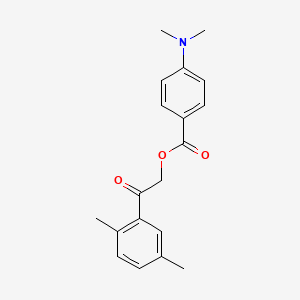
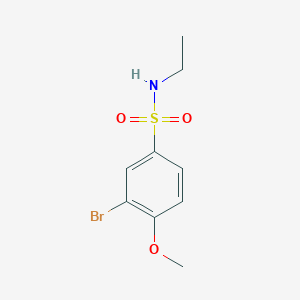


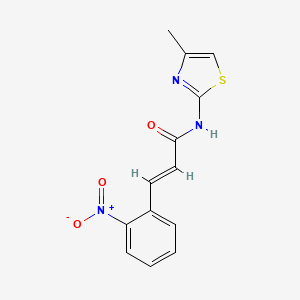


![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5719574.png)